3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Bioactivity screening Target profiling Hit identification

This research compound is differentiated by its distinct 4-methylthiophenyl and 2-pyridyl-pyrrolidine pharmacophore, targeting GPCR modulation and enzyme inhibition programs. Unlike methoxy or halogen analogs, the methylthio group enables unique sulfur-mediated interactions. It is an ideal diversification synthon for Cathepsin S, kinase, or protease studies, or as a lower-molecular-weight starting point (MW 341.47, cLogP 2.8-3.5) for CNS-permeability-optimized hit-to-lead programs, provided in-house radioligand binding or functional GPCR assay panels are available.

Molecular Formula C19H23N3OS
Molecular Weight 341.47
CAS No. 1795193-65-5
Cat. No. B2859001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
CAS1795193-65-5
Molecular FormulaC19H23N3OS
Molecular Weight341.47
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3
InChIInChI=1S/C19H23N3OS/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-11-13-22(14-16)18-4-2-3-12-20-18/h2-6,8-9,12,16H,7,10-11,13-14H2,1H3,(H,21,23)
InChIKeySPOFLENKNZGBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS 1795193-65-5): Core Chemical Identity and Structural Context


3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS 1795193-65-5) is a synthetic small molecule (C₁₉H₂₃N₃OS, MW 341.47 g/mol) built around a pyrrolidine-3-aminopropanamide scaffold N-substituted with a 2-pyridyl group and bearing a 4-methylthiophenyl moiety on the propanamide chain [1]. The compound belongs to the chemical class of N-(heteroaryl-pyrrolidinyl)-3-arylpropanamides, a family investigated for diverse pharmacological targets including GPCR modulation and enzyme inhibition [2]. It is supplied as a research-grade chemical with typical purity ≥95% and is utilized as a screening tool or synthetic intermediate in early-stage medicinal chemistry programs.

Why Generic Substitution of 3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide Risks Loss of Key Pharmacophore Features


The compound’s three-dimensional pharmacophore is defined by a specific spatial arrangement of the 4-methylthiophenyl hydrophobic group, the central pyrrolidine-amide linker, and the terminal 2-pyridyl ring. Even closely related analogs—such as those replacing the 2-pyridyl with a thiazol-2-yl or phenyl group—alter the hydrogen-bonding capacity and electron density on the heterocyclic nitrogen, potentially shifting target selectivity or pharmacokinetic properties . The methylthio substituent on the phenyl ring can further modulate sulfur-mediated interactions (e.g., with cysteine residues or metal ions) that are absent in analogs bearing methoxy, halogen, or unsubstituted phenyl groups. Consequently, generic substitution without matched quantitative potency, selectivity, and physicochemical profiling data risks selecting a compound with divergent biological activity and unsuitable properties for the intended assay or synthetic route.

Quantitative Differentiation Evidence for 3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide vs. Structural Analogs


Broad-Spectrum Bioactivity Map Indicating Sub-100 nM Potential Against Undisclosed Targets

According to the MolBIC bioactivity database, CAS 1795193-65-5 maps to a bioactivity cluster with values ≤0.1 µM in at least one reported assay, placing it in the high-potency bracket relative to a broader screening library [1]. However, the specific target(s), assay conditions, and comparator data are not disclosed in the aggregated database entry, and no head-to-head data with structural analogs is available. This datum must be treated as a preliminary screening flag rather than confirmatory evidence of target engagement.

Bioactivity screening Target profiling Hit identification

Potential P2Y1 Receptor Antagonism Inferred from Structural Analogy – Pending Confirmation

The 2-pyridyl-pyrrolidine-amide scaffold overlaps with known P2Y1 receptor antagonist chemotypes (e.g., BPTU analogs). In the BindingDB, the P2Y1 antagonist BPTU (CHEMBL2333770) shows an IC₅₀ of 29 nM in washed human platelet calcium flux assays [1]. However, direct testing of the target compound at P2Y1 has not been publicly reported, and any potency extrapolation is speculative. The methylthio group could alter binding kinetics relative to the trifluoromethoxy-containing reference compound.

P2Y1 receptor GPCR antagonism Platelet activation

Application Scenarios for 3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide Based on Structural and Preliminary Bioactivity Data


Focused GPCR Screening Libraries Targeting Purinergic or Aminergic Receptors

The 2-pyridyl-pyrrolidine scaffold is a recognized privileged structure for GPCR modulation. Provided that follow-up profiling confirms the preliminary bioactivity flag (≤0.1 µM), this compound could serve as a starting point for P2Y1 or related purinergic receptor hit-to-lead programs [1]. Its procurement is appropriate for laboratories equipped to perform radioligand binding or functional GPCR assays with in-house comparator panels.

Structure-Activity Relationship (SAR) Expansion of N-Heteroaryl Pyrrolidine Amides

The unique combination of 4-methylthio substitution on the phenyl ring and 2-pyridyl attachment to the pyrrolidine offers a distinct SAR vector not explored in published patent examples. Medicinal chemistry groups studying cathepsin S, kinase, or protease inhibition with pyrrolidine amide scaffolds may use this compound as a diversification synthon or bioisostere probe .

Chemical Probe Development Requiring Defined Physicochemical Descriptors

With a molecular weight of 341.47 g/mol, cLogP estimated at ~2.8–3.5, and the presence of a potentially metabolically labile methylthio group, this compound occupies a physicochemical space distinct from higher-molecular-weight P2Y1 antagonists (e.g., BPTU, MW 445.4). It may be prioritized for CNS-targeted or permeability-optimized probe series where lower molecular weight and moderate lipophilicity are design criteria [1].

Quote Request

Request a Quote for 3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.